molecular formula C10H15NO5 B2807672 (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid CAS No. 1808794-76-4

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid

Cat. No. B2807672
CAS RN: 1808794-76-4
M. Wt: 229.232
InChI Key: VGGGLWGQKBUEEY-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the morpholine ring, the oxolane ring, and the introduction of the carboxylic acid group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms.


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. In this case, the carboxylic acid group is likely to be reactive. It can participate in various reactions such as esterification, amide formation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Molecular and Crystal Structure : An X-ray structural examination was carried out for a related compound, showcasing the versatility of morpholine derivatives in structural chemistry. This study highlights the anti-conformation of the carboxylic group, stabilized by intramolecular hydrogen bonding, illustrating the compound's potential in crystallography and molecular design (Mironova et al., 2012).

Drug Discovery and Medicinal Chemistry

  • Bridged Bicyclic Morpholine Amino Acids : Structurally novel morpholine amino acids were synthesized, demonstrating their potential as compact modules in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates, thereby enhancing drug development processes (Kou et al., 2017).

Synthetic Methodology and Transformations

  • Polysubstituted Diastereomeric Acids Synthesis : This study presents the preparation of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids through cyclocondensation, followed by transformations of the carboxylic group. It underscores the compound's role in synthesizing complex molecules and enhancing peptide bond formation techniques (Burdzhiev et al., 2014).

Electrosynthesis and Fluorination

  • Electrochemical Fluorination : The electrochemical fluorination of morpholino-substituted carboxylic acids was explored, demonstrating the compound's utility in producing perfluoroacid fluorides with perfluoromorpholino groups. This research opens avenues for creating novel fluorinated compounds with potential applications in material science and pharmaceuticals (Abe et al., 2001).

Antimicrobial Activity

  • Antimicrobial Compound Synthesis : By synthesizing and analyzing the antimicrobial activities of morpholine derivatives, this research contributes to the development of new antimicrobial agents. Identifying compounds with high activity against specific pathogens can lead to the development of targeted therapies (Matiichuk et al., 2021).

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. It refers to how the compound interacts with biological targets in the body. Without specific information on the biological activity of this compound, it’s difficult to discuss its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and handling procedures. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, its safe handling procedures, and first aid measures .

Future Directions

The future directions for a compound like this could involve further studies to explore its potential applications. This could include testing its biological activity, studying its reactivity to develop new synthetic methods, or investigating its physical properties for potential material science applications .

properties

IUPAC Name

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGGLWGQKBUEEY-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1C(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.